N-(2,3-difluorophenyl)-3,3-dimethylbutanamide
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Overview
Description
N-(2,3-difluorophenyl)-3,3-dimethylbutanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a butanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-difluorophenyl)-3,3-dimethylbutanamide typically involves the reaction of 2,3-difluoroaniline with 3,3-dimethylbutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-difluorophenyl)-3,3-dimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,3-difluorophenyl)-3,3-dimethylbutanamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science:
Biological Studies: The compound can be used in biological assays to study the effects of fluorinated compounds on biological systems.
Mechanism of Action
The mechanism of action of N-(2,3-difluorophenyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the binding affinity of the compound to its target, thereby increasing its potency. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-difluorophenyl)-2-fluorobenzamide: This compound also contains fluorine atoms on the phenyl ring but differs in the position and number of fluorine atoms.
N-(2,4-difluorophenyl)-2-fluorobenzamide: Similar to the above compound but with different substitution patterns on the phenyl ring.
Uniqueness
N-(2,3-difluorophenyl)-3,3-dimethylbutanamide is unique due to the specific positioning of the fluorine atoms and the presence of the 3,3-dimethylbutanamide moiety. This unique structure can result in distinct chemical and biological properties compared to other fluorinated compounds.
Properties
Molecular Formula |
C12H15F2NO |
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Molecular Weight |
227.25 g/mol |
IUPAC Name |
N-(2,3-difluorophenyl)-3,3-dimethylbutanamide |
InChI |
InChI=1S/C12H15F2NO/c1-12(2,3)7-10(16)15-9-6-4-5-8(13)11(9)14/h4-6H,7H2,1-3H3,(H,15,16) |
InChI Key |
KFHFDPVBDOXMGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=C(C(=CC=C1)F)F |
Origin of Product |
United States |
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